(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene
Overview
Description
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is an organic compound that belongs to the class of synthetic estrogens It is characterized by its unique structure, which includes a chloroethoxyphenyl group and a diphenylbutene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(2-chloroethoxy)benzaldehyde with 1,2-diphenylethanone in the presence of a base, such as potassium carbonate, to form the corresponding chalcone intermediate. This intermediate is then subjected to a Wittig reaction using a suitable phosphonium ylide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroethoxy group, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium ethoxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ether derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is used as a precursor for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential estrogenic activity. It can be used to investigate the effects of synthetic estrogens on cellular processes and hormone receptor interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in hormone replacement therapy and the treatment of estrogen-related disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence cellular functions. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which play crucial roles in regulating reproductive and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another synthetic estrogen with a similar diphenylbutene structure.
Clomiphene: A selective estrogen receptor modulator with comparable biological activity.
Raloxifene: A synthetic estrogen with structural similarities and therapeutic applications.
Uniqueness
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene stands out due to its specific chloroethoxyphenyl group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
1-(2-chloroethoxy)-4-[(Z)-1,2-diphenylbut-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAJMDNEUFHRBV-VHXPQNKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422915 | |
Record name | AC1O4MTG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50422915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97818-83-2 | |
Record name | AC1O4MTG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50422915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Z-1,2-Diphenyl-1-[4-(2-chloroethoxy)phenyl]butene(1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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